2-((4-Methylpiperazin-1-yl)methyl)indoline 2-((4-Methylpiperazin-1-yl)methyl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946034
InChI: InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3
SMILES:
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol

2-((4-Methylpiperazin-1-yl)methyl)indoline

CAS No.:

Cat. No.: VC15946034

Molecular Formula: C14H21N3

Molecular Weight: 231.34 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Methylpiperazin-1-yl)methyl)indoline -

Specification

Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
IUPAC Name 2-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3
Standard InChI Key HJSYJQQKBBGARB-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC2CC3=CC=CC=C3N2

Introduction

Chemical Identity and Basic Properties

The compound is systematically named 2-((4-methylpiperazin-1-yl)methyl)indoline and is assigned the CAS registry number 1502041-38-4 . Its molecular structure comprises an indoline system (a bicyclic structure with a benzene ring fused to a pyrrolidine ring) functionalized at the 2-position with a 4-methylpiperazinemethyl group. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H21N3\text{C}_{14}\text{H}_{21}\text{N}_3
Molecular Weight231.34 g/mol
Purity≥97%
AppearanceColorless solid

The indoline core contributes rigidity, while the 4-methylpiperazine side chain introduces conformational flexibility and basicity, influencing solubility and intermolecular interactions .

X-ray crystallography studies of structurally analogous compounds, such as 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one, reveal that piperazine rings typically adopt chair conformations . In such systems, the methylpiperazine groups bond to Csp3\text{C}_{sp^3} atoms of the indoline core, while flexible ethyl or methylene linkers enable rotational freedom. For example, torsion angles between the indoline nitrogen and piperazine groups range between 58.0° and 59.7°, suggesting a preference for syn conformations in related derivatives .

Crystallographic data for analogous compounds further indicate that molecular packing is stabilized by C–H⋯O hydrogen bonds and van der Waals interactions, forming extended chains or layered frameworks . These structural insights are critical for rational drug design, as conformational flexibility impacts binding affinity to biological targets.

Hazard CodeRisk StatementPrecautionary Measure
P260Do not inhale dustUse respiratory protection
P210Keep away from heatStore below 25°C

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